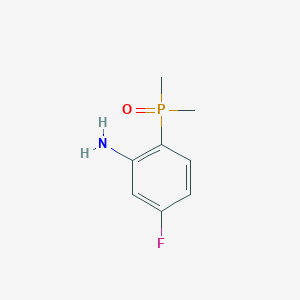

(2-Amino-4-fluorophenyl)dimethylphosphine oxide

Description

BenchChem offers high-quality (2-Amino-4-fluorophenyl)dimethylphosphine oxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-Amino-4-fluorophenyl)dimethylphosphine oxide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-dimethylphosphoryl-5-fluoroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11FNOP/c1-12(2,11)8-4-3-6(9)5-7(8)10/h3-5H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOOHUGSTLGFQTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CP(=O)(C)C1=C(C=C(C=C1)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11FNOP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-Depth Technical Guide: Synthesis and Characterization of (2-Amino-4-fluorophenyl)dimethylphosphine oxide

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Value of a Key Building Block

In the landscape of modern medicinal chemistry, the pursuit of highly selective and potent therapeutics is paramount. The strategic incorporation of specific chemical moieties that can favorably modulate a molecule's pharmacokinetic and pharmacodynamic properties is a cornerstone of rational drug design. (2-Amino-4-fluorophenyl)dimethylphosphine oxide has emerged as a critical building block in this endeavor. The presence of a fluorine atom can enhance metabolic stability and binding affinity, while the dimethylphosphine oxide (DMPO) group acts as a strong hydrogen bond acceptor, often improving solubility and cell permeability.[1][2] This unique combination of properties has positioned this compound as a valuable intermediate in the synthesis of targeted therapies, most notably in the development of kinase inhibitors like Brigatinib, a potent anaplastic lymphoma kinase (ALK) inhibitor used in the treatment of non-small cell lung cancer.[1]

This guide provides a comprehensive, in-depth technical overview of the synthesis, purification, and characterization of (2-Amino-4-fluorophenyl)dimethylphosphine oxide, designed to equip researchers with the practical knowledge and theoretical understanding necessary for its successful preparation and application.

Section 1: Retrosynthetic Analysis and Strategic Approach

The synthesis of (2-Amino-4-fluorophenyl)dimethylphosphine oxide can be approached through several routes. A logical retrosynthetic analysis points towards a strategy involving the formation of the carbon-phosphorus bond and the reduction of a nitro group, which is a common precursor to anilines.

Figure 1: Retrosynthetic analysis. A logical pathway to the target compound.

This retrosynthetic approach highlights a common and effective forward synthesis that begins with the coupling of a protected aniline precursor with a phosphorus-containing reagent, followed by deprotection and functional group manipulation.

Section 2: Detailed Experimental Protocol

The following protocol outlines a reliable, step-by-step procedure for the synthesis of (2-Amino-4-fluorophenyl)dimethylphosphine oxide.

Materials and Reagents

| Reagent | CAS Number | Molecular Formula | Notes |

| 1-Bromo-4-fluoro-2-nitrobenzene | 364-73-8 | C₆H₃BrFNO₂ | Starting material |

| Diethyl phosphite | 762-04-9 | C₄H₁₁O₃P | Phosphorus source |

| Palladium(II) acetate | 3375-31-3 | C₄H₆O₄Pd | Catalyst |

| Xantphos | 161265-03-8 | C₃₉H₃₂OP₂ | Ligand |

| Triethylamine | 121-44-8 | C₆H₁₅N | Base |

| Toluene | 108-88-3 | C₇H₈ | Solvent, anhydrous |

| Iron powder | 7439-89-6 | Fe | Reducing agent |

| Ammonium chloride | 12125-02-9 | NH₄Cl | Co-reagent for reduction |

| Ethanol | 64-17-5 | C₂H₆O | Solvent |

| Methylmagnesium bromide (3.0 M in ether) | 75-16-1 | CH₃MgBr | Grignard reagent |

| Tetrahydrofuran (THF) | 109-99-9 | C₄H₈O | Solvent, anhydrous |

Synthesis Workflow

Figure 2: Step-by-step synthesis workflow. From starting materials to the final product.

Procedural Details

Step 1: Synthesis of Diethyl (4-fluoro-2-nitrophenyl)phosphonate

-

In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), combine 1-bromo-4-fluoro-2-nitrobenzene (1.0 eq), palladium(II) acetate (0.03 eq), and Xantphos (0.05 eq) in anhydrous toluene.

-

Add triethylamine (2.0 eq) followed by the dropwise addition of diethyl phosphite (1.5 eq).

-

Heat the mixture to reflux (approximately 110 °C) and monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 12-16 hours).

-

Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®.

-

Concentrate the filtrate under reduced pressure and purify the crude residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the product as a yellow oil.

Step 2: Synthesis of Diethyl (2-amino-4-fluorophenyl)phosphonate

-

Dissolve the diethyl (4-fluoro-2-nitrophenyl)phosphonate (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v).

-

Add iron powder (5.0 eq) and ammonium chloride (4.0 eq).

-

Heat the mixture to reflux (approximately 80 °C) for 2-4 hours. The reaction progress can be monitored by the disappearance of the yellow color and confirmed by LC-MS.

-

After completion, cool the reaction and filter the hot solution through a pad of Celite®, washing thoroughly with ethanol.

-

Concentrate the filtrate under reduced pressure to obtain the crude aniline, which is often carried forward to the next step without further purification.

Step 3: Synthesis of (2-Amino-4-fluorophenyl)dimethylphosphine oxide

-

Dissolve the crude diethyl (2-amino-4-fluorophenyl)phosphonate (1.0 eq) in anhydrous THF under an inert atmosphere.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add methylmagnesium bromide (3.0 M in diethyl ether, 2.5 eq) dropwise, ensuring the internal temperature does not exceed 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 3 hours.

-

Carefully quench the reaction at 0 °C by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate or dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to afford (2-Amino-4-fluorophenyl)dimethylphosphine oxide as a white to off-white solid.

Section 3: Comprehensive Characterization

Rigorous analytical characterization is crucial to confirm the identity, purity, and structure of the final compound.

Spectroscopic and Analytical Data

| Analysis Technique | Expected Results |

| ¹H NMR | Signals corresponding to the aromatic protons, the P-methyl protons (doublet due to P-H coupling), and the amine protons (broad singlet). |

| ¹³C NMR | Resonances for the aromatic carbons (showing C-F and C-P coupling) and the P-methyl carbons (doublet). |

| ³¹P NMR | A single resonance, typically a singlet, in the characteristic range for phosphine oxides. |

| ¹⁹F NMR | A single resonance, often a multiplet due to coupling with neighboring aromatic protons. |

| HRMS (ESI+) | The observed m/z for [M+H]⁺ should correspond to the calculated exact mass of C₈H₁₂FNOP⁺. |

| HPLC/LC-MS | A single major peak indicating high purity (typically >98%).[3][4] |

Note: Specific chemical shifts and coupling constants can be found in supplementary materials of relevant publications.[5][6][7]

Section 4: Safety and Handling

Proper safety precautions are essential when working with the reagents and intermediates involved in this synthesis.

-

Hazardous Reagents : Organophosphorus compounds, palladium catalysts, and Grignard reagents are hazardous.[8][9][10] Handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[9]

-

Reaction Conditions : The Grignard reaction is highly exothermic and moisture-sensitive. Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere. The reduction with iron powder can be vigorous; add reagents carefully.

-

Waste Disposal : Dispose of all chemical waste in accordance with institutional and local regulations.

Section 5: Applications in Drug Discovery

(2-Amino-4-fluorophenyl)dimethylphosphine oxide is a valuable precursor for the synthesis of a variety of pharmacologically active molecules. Its primary amine serves as a versatile handle for further functionalization, such as amide bond formation or participation in cross-coupling reactions.[11][12] This allows for its incorporation into larger, more complex molecular scaffolds designed to interact with specific biological targets. Its use in the development of kinase inhibitors exemplifies its importance in creating drugs with improved efficacy and pharmacokinetic profiles.[1]

References

- (2-Amino-4-fluorophenyl)dimethylphosphine oxide - FDER | UNR. (n.d.).

- Safety Data Sheet - MedchemExpress.com. (2025, September 2).

- Electronic Supplementary Information - The Royal Society of Chemistry. (n.d.).

- 1197956-35-6 - Safety Data Sheet. (2024, November 1).

- 5 - SAFETY DATA SHEET. (2024, August 6).

- P-Arylation of Secondary Phosphine Oxides Catalyzed by Nickel Supported Nanoparticles. (n.d.).

- Synthesis of medchem-relevant Dimethylphosphine Oxide (DMPO) containing building blocks. - Enamine. (n.d.).

- (2-Amino-4-fluorophenyl)dimethylphosphine oxide - Lead Sciences. (n.d.).

- 1263180-81-9 | (2-Amino-4-fluorophenyl)dimethylphosphine oxide - ChemScene. (n.d.).

- Application of Phosphine Oxide in Medicinal Chemistry - BLDpharm. (2022, February 25).

- SUPLEMENTARY INFORMATION - The Royal Society of Chemistry. (n.d.).

- Discovery of (S)- N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6 H)-yl)ethyl)benzamide as Potent Class I Selective HDAC Inhibitor for Oral Anticancer Drug Candidate - PubMed. (2023, May 25).

- N4-(2-Amino-4-fluorophenyl)-N1-(3-{2-[2-(3-{[2-(2,6-dioxo-3-piperidyl)-1,3-dioxoisoindolin-4-yl]amino}propoxy)ethoxy]ethoxy}propyl)terephthalamide - MDPI. (n.d.).

- Synthesis of functionalized 4,5-dihydroisoxazoles decorated with the dimethylphosphinoyl group | Journal of Organic and Pharmaceutical Chemistry. (2023, August 10).

Sources

- 1. Application of Phosphine Oxide in Medicinal Chemistry [bldpharm.com]

- 2. Synthesis of Functionalized 4,5-Dihydroisoxazoles Decorated with the Dimethylphosphinoyl Group | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 3. (2-Amino-4-fluorophenyl)dimethylphosphine oxide - Lead Sciences [lead-sciences.com]

- 4. chemscene.com [chemscene.com]

- 5. rsc.org [rsc.org]

- 6. rsc.org [rsc.org]

- 7. rsc.org [rsc.org]

- 8. FCKeditor - Resources Browser [fder.unr.edu.ar]

- 9. file.medchemexpress.com [file.medchemexpress.com]

- 10. aaronchem.com [aaronchem.com]

- 11. Discovery of (S)- N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6 H)-yl)ethyl)benzamide as Potent Class I Selective HDAC Inhibitor for Oral Anticancer Drug Candidate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. N4-(2-Amino-4-fluorophenyl)-N1-(3-{2-[2-(3-{[2-(2,6-dioxo-3-piperidyl)-1,3-dioxoisoindolin-4-yl]amino}propoxy)ethoxy]ethoxy}propyl)terephthalamide [mdpi.com]

An In-depth Technical Guide to (2-Amino-4-fluorophenyl)dimethylphosphine oxide: Properties, Structure, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Amino-4-fluorophenyl)dimethylphosphine oxide is an organophosphorus compound of increasing interest in the fields of medicinal chemistry and materials science. Its unique structural features, combining a substituted aniline ring with a dimethylphosphine oxide (DMPO) group, impart valuable properties that are being leveraged in the design of novel bioactive molecules and functional materials. The presence of the DMPO moiety, in particular, has garnered significant attention for its ability to act as a strong hydrogen bond acceptor, enhance aqueous solubility, and improve pharmacokinetic profiles of drug candidates.[1][2] This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and potential applications of (2-Amino-4-fluorophenyl)dimethylphosphine oxide, serving as a vital resource for researchers and professionals in drug discovery and chemical synthesis.

Chemical Properties and Structure

(2-Amino-4-fluorophenyl)dimethylphosphine oxide is a solid at room temperature with the chemical formula C₈H₁₁FNOP and a molecular weight of 187.15 g/mol .[3][4] The structure features a central benzene ring substituted with an amino group, a fluorine atom, and a dimethylphosphine oxide group. This combination of functional groups dictates its chemical behavior and physical properties.

| Property | Value | Source |

| CAS Number | 1263180-81-9 | [3] |

| Molecular Formula | C₈H₁₁FNOP | [3] |

| Molecular Weight | 187.15 g/mol | [3] |

| Purity | ≥98% | [3] |

| Topological Polar Surface Area (TPSA) | 43.09 Ų | [3] |

| logP | 1.6559 | [3] |

| Hydrogen Bond Acceptors | 2 | [3] |

| Hydrogen Bond Donors | 1 | [3] |

| Rotatable Bonds | 1 | [3] |

| Storage Conditions | 4°C, protect from light | [3] |

The fluorine atom at the 4-position of the phenyl ring can influence the electronic properties of the molecule and its metabolic stability. The amino group at the 2-position provides a site for further chemical modification and can participate in hydrogen bonding. The dimethylphosphine oxide group is a key feature, contributing to the compound's polarity and its ability to act as a strong hydrogen bond acceptor, a property that has been exploited in the design of kinase inhibitors like Brigatinib.[2]

Synthesis of (2-Amino-4-fluorophenyl)dimethylphosphine oxide

A plausible synthetic route could involve a palladium-catalyzed cross-coupling reaction between a protected 2-amino-4-fluorophenyl halide (e.g., bromide or iodide) and dimethylphosphine oxide. The amino group would likely require protection (e.g., as a carbamate) to prevent side reactions during the coupling step. Subsequent deprotection would yield the final product.

Alternatively, electrophilic substitution reactions on a pre-formed dimethyl(phenyl)phosphine oxide could be another synthetic strategy, although achieving the desired regioselectivity with the amino and fluoro substituents might be challenging.[2]

A general workflow for a potential synthesis is outlined below:

Caption: Potential applications of (2-Amino-4-fluorophenyl)dimethylphosphine oxide.

Safety Information

According to available safety data, (2-Amino-4-fluorophenyl)dimethylphosphine oxide is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation. Therefore, appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

(2-Amino-4-fluorophenyl)dimethylphosphine oxide is a valuable chemical entity with significant potential in drug discovery and materials science. Its unique combination of a fluorinated aniline and a dimethylphosphine oxide group provides a scaffold for the development of novel compounds with tailored properties. While detailed experimental data for this specific molecule is still emerging, its structural relationship to key intermediates in the synthesis of important pharmaceuticals highlights its importance. Further research into the synthesis, characterization, and application of this compound is warranted and will likely lead to new discoveries in various scientific disciplines.

References

- P-Arylation of Secondary Phosphine Oxides Catalyzed by Nickel Supported Nanoparticles. (n.d.). Retrieved from https://www.synarchive.com/abstract/p-arylation-of-secondary-phosphine-oxides-catalyzed-by-nickel-supported-nanoparticles

- Dmytriv, Y., Ryabukhin, S., Volochnyuk, D., & Tolmachev, A. A. (n.d.). Synthesis of medchem-relevant Dimethylphosphine Oxide (DMPO) containing building blocks. Enamine. Retrieved from https://enamine.net/downloads/Azides_2019_web.pdf

- (2-Amino-4-fluorophenyl)dimethylphosphine oxide. (n.d.). ChemScene. Retrieved from https://www.chemscene.com/products/2-Amino-4-fluorophenyl-dimethylphosphine-oxide-1263180-81-9.html

- (2-Amino-4-fluorophenyl)dimethylphosphine oxide. (n.d.). Lead Sciences. Retrieved from https://www.leadsciences.com/product/2-amino-4-fluorophenyl-dimethylphosphine-oxide-cas-1263180-81-9/

- Abdelsalam, M., Zessin, M., Schmidt, M., Schutkowski, M., & Sippl, W. (2022). N4-(2-Amino-4-fluorophenyl)-N1-(3-{2-[2-(3-{[2-(2,6-dioxo-3-piperidyl)-1,3-dioxoisoindolin-4-yl]amino}propoxy)ethoxy]ethoxy}propyl)terephthalamide. Molbank, 2022(2), M1363. https://doi.org/10.3390/M1363

- (4-Fluorophenyl)dimethylphosphine oxide. (n.d.). PubChem. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/21897903

- (2-Amino-5-fluorophenyl)dimethylphosphine oxide. (n.d.). Fluorochem. Retrieved from https://www.fluorochem.co.uk/product/f782309

- Application of Phosphine Oxide in Medicinal Chemistry. (2022, February 25). BLDpharm. Retrieved from https://www.bldpharm.com/blog/application-of-phosphine-oxide-in-medicinal-chemistry/

- 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. (n.d.). National Institutes of Health. Retrieved from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9319227/

- Fourier transform infrared (FTIR) spectra of (4‐fluorophenyl)(phenyl)phosphine oxide (4‐FPO), epoxy resin (EP), and EP/4‐FPO. (n.d.). ResearchGate. Retrieved from https://www.researchgate.net/figure/Fourier-transform-infrared-FTIR-spectra-of-4-fluorophenyl-phenyl-phosphine-oxide_fig1_337837075

- 31P-NMR spectrum of dichlorophenylphosphine oxide and BHAPPO. (n.d.). ResearchGate. Retrieved from https://www.researchgate.net/figure/31-P-NMR-spectrum-of-dichlorophenylphosphine-oxide-and-BHAPPO_fig4_262575292

- Dimethylphenylphosphine oxide. (n.d.). PubChem. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/66304

- Figure S50 31 P NMR spectra of tris(4-fluorophenyl)phosphine oxide in CDCl3. (n.d.). ResearchGate. Retrieved from https://www.researchgate.net/figure/Figure-S50-31-P-NMR-spectra-of-tris-4-fluorophenyl-phosphine-oxide-in-CDCl3_fig47_349377484

- Li, D., Zhang, Z., Li, Y., Wang, X., Zhong, H., Yang, H., Xi, Y., & Liu, H. (2023). Discovery of (S)‑N‑(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6H)‑yl)ethyl)benzamide as Potent Class I Selective HDAC Inhibitor for Oral Anticancer Drug Candidate. ACS Publications. https://figshare.acs.

- BIS-(3-FLUOROPHENYL)-PHOSPHINE-OXIDE. (n.d.). SpectraBase. Retrieved from https://spectrabase.com/spectrum/DrMwhmqwYqO

- Desale, K. R., et al. (2012). Multicomponent synthesis of 6-amino-1-(4-fluorophenyl)-1,2-dihydro-2-oxo-4-(aryl)pyridine-3,5-dicarbonitriles using 2-cyano-n-(4-fluorophenyl)acetamide and their antioxidant activity study. ResearchGate. https://www.researchgate.net/publication/287469733_Multicomponent_synthesis_of_6-amino-1-4-fluorophenyl-12-dihydro-2-oxo-4-arylpyridine-35-dicarbonitriles_using_2-cyano-n-4-fluorophenylacetamide_and_their_antioxidant_activity_study

- Li, D., et al. (2023). Discovery of (S)- N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6 H)-yl)ethyl)benzamide as Potent Class I Selective HDAC Inhibitor for Oral Anticancer Drug Candidate. PubMed. https://pubmed.ncbi.nlm.nih.gov/37186938/

- Mori, H., et al. (2000). Antitumor activity of 2-amino-4,4alpha-dihydro-4alpha, 7-dimethyl-3H-phenoxazine-3-one against Meth A tumor transplanted into BALB/c mice. PubMed. https://pubmed.ncbi.nlm.nih.gov/11081459/

- Guo, D., et al. (2022). Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer. National Institutes of Health. https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9479632/

- Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. (2022). MDPI. https://www.mdpi.com/1422-0067/23/19/11186

- An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). MDPI. https://www.mdpi.com/1420-3049/26/5/1449

- 2-Aminophenoxazine-3-one and 2-amino-4,4α-dihydro-4α,7-dimethyl-3H-phenoxazine-3-one cause cellular apoptosis by reducing higher intracellular pH in cancer cells. (n.d.). National Institutes of Health. Retrieved from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4281788/

- 2-AMINO-4,5-DIMETHYL-PYRIMIDIN. (n.d.). SpectraBase. Retrieved from https://spectrabase.com/spectrum/7bmxpSs4rZm

- 4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6H)‑yl)ethyl)benzamide as Potent Class I Selective HDAC Inhibitor for Oral Anticancer Drug Candidate. (2023). Figshare. https://jmedchem.figshare.

- 2-amino-4-(4-chlorophenyl)-7-methyl-6-[2-(4-morpholinyl)ethyl]-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile. (n.d.). SpectraBase. Retrieved from https://spectrabase.com/spectrum/HXPDOOrKJEP

- 1-(PARA-FLUOROPHENYL)-2-AMINO-3-CYANO-4,4-BIS(TRIFLUOROMETHYL)-6-METHYL-1,4-DIHYDROPYRIDINE. (n.d.). SpectraBase. Retrieved from https://spectrabase.com/spectrum/CUGwGO9lWrd

Sources

An In-depth Technical Guide to the Spectroscopic Characterization of (2-Amino-4-fluorophenyl)dimethylphosphine oxide

Prepared by: Gemini, Senior Application Scientist

Introduction

(2-Amino-4-fluorophenyl)dimethylphosphine oxide is a multifaceted organophosphorus compound with the molecular formula C₈H₁₁FNOP and a molecular weight of 187.15 g/mol . Its structure, featuring a phosphine oxide group, an amino group, and a fluorine atom on a benzene ring, makes it a valuable building block in medicinal chemistry and materials science. The precise arrangement of these functional groups dictates its chemical reactivity, biological activity, and physical properties. Therefore, unambiguous structural confirmation through a combination of spectroscopic techniques is paramount for researchers in drug development and related scientific fields.

This guide provides a comprehensive overview of the expected spectroscopic data for (2-Amino-4-fluorophenyl)dimethylphosphine oxide, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). As a self-validating system, the data from each technique should corroborate the findings of the others, leading to an unequivocal structural elucidation. This document is designed to not only present the data but also to explain the causality behind the experimental choices and the logic of the spectral interpretation, reflecting field-proven insights.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For (2-Amino-4-fluorophenyl)dimethylphosphine oxide, a combination of ¹H, ¹³C, ³¹P, and ¹⁹F NMR experiments provides a complete picture of its structure.

Experimental Protocol: NMR Analysis

A robust NMR analysis begins with careful sample preparation and selection of appropriate experimental parameters.

Step-by-Step Methodology:

-

Solvent Selection: The choice of a deuterated solvent is critical for NMR.[1][2] Given the polar nature of the amino and phosphine oxide groups, a polar aprotic solvent such as dimethyl sulfoxide-d₆ (DMSO-d₆) or a less polar solvent like chloroform-d (CDCl₃) could be used.[1][3] DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for its potential to reveal exchangeable protons like those on the amino group.[4]

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube. Ensure the sample is fully dissolved to achieve a homogeneous solution, which is crucial for high-resolution spectra.

-

Instrument Setup: The analysis should be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion, especially for the aromatic protons.

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. The spectral width should be set to cover the expected range of chemical shifts (typically 0-12 ppm).

-

¹³C NMR: Due to the lower natural abundance of ¹³C, a greater number of scans will be required. Proton decoupling is typically used to simplify the spectrum to singlets for each unique carbon.

-

³¹P NMR: This is a highly sensitive nucleus with 100% natural abundance.[5][6] A proton-decoupled spectrum is usually acquired to obtain a single sharp signal for the phosphorus atom.

-

¹⁹F NMR: Similar to ³¹P, ¹⁹F is a high-sensitivity nucleus. A proton-decoupled spectrum will show a singlet for the fluorine atom, which will be split by coupling to the phosphorus atom.

-

Visualization: NMR Experimental Workflow

Caption: Workflow for NMR data acquisition and processing.

Predicted NMR Data and Interpretation

The following tables summarize the expected NMR data. The chemical shifts are predicted based on the additive effects of the substituents on the aromatic ring.

Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Interpretation |

| ~ 7.0-7.2 | ddd | 1H | H-6 | This proton is ortho to the phosphine oxide group, meta to the fluorine, and para to the amino group. It will be a doublet of doublet of doublets due to coupling to H-5, the fluorine, and the phosphorus atom. |

| ~ 6.5-6.7 | ddd | 1H | H-5 | This proton is meta to both the phosphine oxide and amino groups and ortho to the fluorine. It will show coupling to H-6, H-3, and the fluorine atom. |

| ~ 6.3-6.5 | dd | 1H | H-3 | This proton is ortho to the amino group and the fluorine atom, and meta to the phosphine oxide group. It will be a doublet of doublets due to coupling to H-5 and the fluorine atom. |

| ~ 5.0-5.5 | br s | 2H | -NH₂ | The protons of the primary amine will appear as a broad singlet.[7] The chemical shift can vary depending on solvent and concentration. |

| ~ 1.6-1.8 | d | 6H | P-(CH₃)₂ | The six equivalent protons of the two methyl groups will appear as a doublet due to coupling with the phosphorus atom (²JP-H). |

Table 2: Predicted ¹³C NMR Data (101 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment | Interpretation |

| ~ 160-165 (d) | C-4 | The carbon attached to fluorine will be at a very downfield shift and will show a large one-bond coupling constant (¹JC-F). |

| ~ 150-155 (d) | C-2 | The carbon bearing the amino group will be deshielded and show coupling to the adjacent phosphorus atom. |

| ~ 130-135 (d) | C-6 | This aromatic carbon will show coupling to the phosphorus atom. |

| ~ 115-120 (d) | C-1 | The carbon directly attached to the phosphorus atom will show a large one-bond coupling constant (¹JC-P). |

| ~ 110-115 (d) | C-5 | This carbon will show coupling to the adjacent fluorine atom. |

| ~ 100-105 (d) | C-3 | This carbon, ortho to the fluorine, will show a significant C-F coupling. |

| ~ 15-20 (d) | P-(CH₃)₂ | The methyl carbons will appear as a doublet due to one-bond coupling with the phosphorus atom (¹JC-P). |

Table 3: Predicted ³¹P and ¹⁹F NMR Data (DMSO-d₆)

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Interpretation |

| ³¹P | ~ +25 to +35 | m | The chemical shift is characteristic of an aryl dimethylphosphine oxide.[8][9] The signal will be a multiplet due to coupling with aromatic protons and the fluorine atom. |

| ¹⁹F | ~ -110 to -120 | d | The chemical shift is typical for a fluorine atom on an aromatic ring. The signal will be a doublet due to coupling to the phosphorus atom across four bonds (⁴JF-P). |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: IR Analysis

Attenuated Total Reflectance (ATR) is a modern and convenient method for obtaining IR spectra of solid samples with minimal preparation.[10]

Step-by-Step Methodology:

-

Background Collection: Before analyzing the sample, a background spectrum of the clean ATR crystal is collected.[10] This is essential to subtract the absorbance of the ambient atmosphere (e.g., CO₂ and water vapor).

-

Sample Application: A small amount of the solid (2-Amino-4-fluorophenyl)dimethylphosphine oxide is placed directly onto the ATR crystal.[11][12]

-

Pressure Application: A pressure arm is engaged to ensure firm and uniform contact between the sample and the crystal.[10][12] Good contact is crucial for obtaining a high-quality spectrum.

-

Data Acquisition: The IR spectrum is then recorded, typically in the range of 4000-400 cm⁻¹. Multiple scans are averaged to improve the signal-to-noise ratio.

-

Cleaning: After analysis, the crystal is cleaned thoroughly with a suitable solvent (e.g., isopropanol or acetone) to remove all traces of the sample.[13]

Visualization: IR Experimental Workflow (ATR)

Caption: Workflow for ATR-IR data acquisition.

Predicted IR Data and Interpretation

The IR spectrum will provide clear evidence for the key functional groups.

Table 4: Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group | Interpretation |

| 3450-3300 | Medium, Sharp (two bands) | N-H stretch | Primary Amine (-NH₂) | The presence of two distinct bands in this region is a hallmark of a primary amine, corresponding to asymmetric and symmetric stretching modes.[14][15] |

| ~ 1620 | Medium | N-H bend (scissoring) | Primary Amine (-NH₂) | This absorption further confirms the presence of the primary amino group.[14] |

| ~ 1300 | Strong | C(aryl)-N stretch | Aromatic Amine | A strong band in this region is characteristic of the C-N bond in aromatic amines.[15] |

| ~ 1250-1150 | Strong | P=O stretch | Phosphine Oxide | A very strong and prominent absorption in this region is characteristic of the phosphoryl group.[16] Its exact position can be influenced by hydrogen bonding. |

| ~ 1200-1100 | Strong | C-F stretch | Aryl Fluoride | The C-F stretch typically appears as a strong band in the fingerprint region. |

| ~ 1600, 1500 | Medium | C=C stretch | Aromatic Ring | These two bands are characteristic of the carbon-carbon stretching vibrations within the benzene ring. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. The fragmentation pattern can also offer valuable structural clues.

Experimental Protocol: MS Analysis

Electron Ionization (EI) is a classic and effective "hard" ionization technique for relatively small, volatile organic molecules.[17][18]

Step-by-Step Methodology:

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by Gas Chromatography (GC-MS), if the compound is sufficiently volatile and thermally stable.

-

Ionization: In the ion source, the sample molecules in the gas phase are bombarded with a high-energy electron beam (typically 70 eV).[17][19] This causes the ejection of an electron, forming a molecular ion (M⁺•), which is a radical cation.

-

Fragmentation: The excess energy imparted during ionization causes the molecular ion to fragment into smaller, charged ions and neutral radicals.[18][20] This fragmentation pattern is highly reproducible and acts as a molecular "fingerprint".[19]

-

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.

Visualization: MS Experimental Workflow (EI)

Caption: Workflow for Electron Ionization Mass Spectrometry.

Predicted MS Data and Interpretation

The mass spectrum will confirm the molecular weight and provide structural information through its fragmentation pattern.

Table 5: Predicted Key Ions in the Mass Spectrum

| m/z | Ion | Interpretation |

| 187 | [C₈H₁₁FNOP]⁺• | Molecular Ion (M⁺•) : The presence of this peak confirms the molecular weight of the compound (187.15 g/mol ). High-resolution mass spectrometry (HRMS) would confirm the elemental composition. |

| 172 | [M - CH₃]⁺ | Loss of a methyl radical : A common fragmentation pathway for compounds with methyl groups. |

| 110 | [C₆H₅FN]⁺• | Loss of (CH₃)₂PO : Cleavage of the C-P bond, resulting in the fluorinated aniline radical cation. |

| 77 | [(CH₃)₂PO]⁺ | Dimethylphosphine oxide cation : Cleavage of the C-P bond with the charge retained on the phosphorus-containing fragment. |

The fragmentation of organophosphorus compounds can be complex, involving rearrangements.[21][22][23] However, the observation of the molecular ion and fragments corresponding to the logical cleavage of the C-P bond would provide strong evidence for the proposed structure.

Conclusion

The combination of NMR, IR, and MS provides a powerful and self-validating toolkit for the comprehensive characterization of (2-Amino-4-fluorophenyl)dimethylphosphine oxide. ¹H, ¹³C, ³¹P, and ¹⁹F NMR spectroscopy elucidates the precise connectivity and electronic environment of each atom in the molecule. IR spectroscopy confirms the presence of the key functional groups—primary amine, phosphine oxide, and aryl fluoride. Finally, mass spectrometry verifies the molecular weight and offers corroborating structural evidence through predictable fragmentation patterns. By following the detailed protocols and interpretive logic outlined in this guide, researchers and drug development professionals can confidently confirm the structure and purity of this important chemical entity, ensuring the integrity of their subsequent research.

References

-

Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link]

-

U.S. National Library of Medicine. (n.d.). Mass Spectrometric Analyses of Organophosphate Insecticide Oxon Protein Adducts. Retrieved from [Link]

-

LCGC International. (n.d.). Electron Ionization for GC–MS. Retrieved from [Link]

-

Gammadata. (n.d.). Tips for ATR Sampling. Retrieved from [Link]

-

Getz, M. E. (n.d.). The Mass Spectra of Some Organophosphorus Pesticide Compounds. Retrieved from [Link]

-

Morelli, J. J., et al. (1987). Laser Mass Spectrometry of Organophosphorus Pesticides and Related Compounds. Retrieved from [Link]

-

Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

-

Damico, J. N. (2020). The Mass Spectra of Some Organophosphorus Pesticide Compounds. Journal of AOAC INTERNATIONAL, 49(5), 1027–1045. Retrieved from [Link]

-

Reddit. (2020). Sample Preparation for Analysis by FT-IR with ATR. Retrieved from [Link]

-

Sci-Hub. (n.d.). The Mass Spectra of Some Organophosphorus Pesticide Compounds. Retrieved from [Link]

-

Spectroscopy Online. (n.d.). Sample Preparation - Free Micro ATR FT-IR Chemical Imaging of Polymers and Polymer Laminates. Retrieved from [Link]

-

Nanalysis. (2019). Two solvents, two different spectra - Aromatic Solvent Induced Shifts. Retrieved from [Link]

-

Chemistry LibreTexts. (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved from [Link]

-

Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

-

Wikipedia. (n.d.). Electron ionization. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information for .... Retrieved from [Link]

-

Research and Reviews. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). 31P NMR chemical shift of phosphine oxides measures the total strength of multiple anticooperative H-bonds formed between the P [[double bond, length as m-dash]] O group and proton donors. Retrieved from [Link]

-

MDPI. (n.d.). Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis. Retrieved from [Link]

-

Quin, L. D., & Verkade, J. G. (n.d.). Practical Interpretation of P-31 NMR Spectra and Computer-Assisted Structure Verification. Retrieved from [Link]

-

University of Calgary. (n.d.). IR: amines. Retrieved from [Link]

-

Orgo Made Simple. (n.d.). Short Summary of 1H-NMR Interpretation. Retrieved from [Link]

-

Magritek. (2023). Monitoring the oxidation of Phosphine ligands using 31P NMR. Retrieved from [Link]

-

YouTube. (2021). Interpreting Aromatic NMR Signals. Retrieved from [Link]

-

OpenOChem Learn. (n.d.). Interpreting. Retrieved from [Link]

-

WikiEducator. (n.d.). Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). Retrieved from [Link]

-

Chemistry Steps. (n.d.). Interpreting IR Spectra. Retrieved from [Link]

-

ResearchGate. (2025). 31P NMR chemical shift of phosphine oxides measures the total strength of multiple anticooperative H-bonds formed between the P=O group and proton donors. Retrieved from [Link]

-

YouTube. (2025). What Are Common NMR Solvents? - Chemistry For Everyone. Retrieved from [Link]

-

MDPI. (n.d.). P-Arylation of Secondary Phosphine Oxides Catalyzed by Nickel Supported Nanoparticles. Retrieved from [Link]

-

University of Regensburg. (n.d.). 1H NMR Spectroscopy. Retrieved from [Link]

-

Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

-

MDPI. (n.d.). α-Aminophosphonates, -Phosphinates, and -Phosphine Oxides as Extraction and Precipitation Agents for Rare Earth Metals, Thorium, and Uranium: A Review. Retrieved from [Link]

-

ACS Publications. (2001). 1H NMR Investigation of Solvent Effects in Aromatic Stacking Interactions. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

-

NP-MRD. (n.d.). 13C NMR Spectrum (1D, 101 MHz, H2O, predicted) (NP0238460). Retrieved from [Link]

-

Magritek. (n.d.). Analysing phosphorus containing compounds using 31P Benchtop NMR: R&D and QC case studies. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Phosphine oxides as NMR and IR spectroscopic probes for the estimation of the geometry and energy of PO⋯H–A hydrogen bonds. Retrieved from [Link]

-

Lead Sciences. (n.d.). (2-Aminophenyl)dimethylphosphine oxide. Retrieved from [Link]

Sources

- 1. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 2. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 3. Two solvents, two different spectra - Aromatic Solvent Induced Shifts — Nanalysis [nanalysis.com]

- 4. youtube.com [youtube.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. che.hw.ac.uk [che.hw.ac.uk]

- 8. 31P NMR chemical shift of phosphine oxides measures the total strength of multiple anticooperative H-bonds formed between the P [[double bond, length as m-dash]] O group and proton donors - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. gammadata.se [gammadata.se]

- 11. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 12. drawellanalytical.com [drawellanalytical.com]

- 13. reddit.com [reddit.com]

- 14. orgchemboulder.com [orgchemboulder.com]

- 15. wikieducator.org [wikieducator.org]

- 16. mdpi.com [mdpi.com]

- 17. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 18. Electron ionization - Wikipedia [en.wikipedia.org]

- 19. chromatographyonline.com [chromatographyonline.com]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. academic.oup.com [academic.oup.com]

- 22. academic.oup.com [academic.oup.com]

- 23. Sci-Hub. The Mass Spectra of Some Organophosphorus Pesticide Compounds / Journal of AOAC INTERNATIONAL, 1966 [sci-hub.st]

A Technical Guide to (2-Amino-4-fluorophenyl)dimethylphosphine Oxide: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of (2-Amino-4-fluorophenyl)dimethylphosphine oxide, a crucial building block in medicinal chemistry. Its unique structural features and advantageous physicochemical properties have positioned it as a valuable component in the design of novel therapeutics. This document delves into its chemical identity, the strategic importance of the dimethylphosphine oxide moiety, its safety profile, and general synthetic considerations.

Core Compound Identity

(2-Amino-4-fluorophenyl)dimethylphosphine oxide is a substituted aromatic phosphine oxide. The presence of an aniline-like amino group, a fluorine atom, and a dimethylphosphine oxide group on a benzene ring makes it a versatile intermediate for further chemical modifications.

| Property | Value | Source(s) |

| CAS Number | 1263180-81-9 | [1] |

| Molecular Formula | C₈H₁₁FNOP | [1] |

| Molecular Weight | 187.15 g/mol | |

| Topological Polar Surface Area (TPSA) | 43.09 Ų | |

| logP | 1.6559 |

The Strategic Advantage of the Dimethylphosphine Oxide (DMPO) Moiety

The dimethylphosphine oxide (DMPO) group is increasingly recognized for its ability to impart favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties to drug candidates.[2] Historically, organophosphorus compounds were often flagged and avoided in drug discovery programs due to concerns over toxicity and low bioavailability.[2] However, the successful development and FDA approval of Brigatinib in 2017, an advanced non-small cell lung cancer therapeutic, has highlighted the potential of trisubstituted phosphine oxides.[2]

The key advantages of incorporating a DMPO moiety include:

-

Enhanced Solubility: The P=O bond is a strong hydrogen bond acceptor, which can significantly improve the aqueous solubility of a molecule. This is a critical factor for oral bioavailability and formulation development.[2]

-

Improved Metabolic Stability: The polarity imparted by the phosphine oxide group can lead to a longer half-life in human liver microsomes, indicating greater resistance to metabolic degradation.

-

Modulation of Lipophilicity: Introduction of the DMPO group can decrease the lipophilicity of a compound, which can be beneficial for optimizing its pharmacokinetic profile.[2]

-

Structural Versatility: The tetrahedral geometry of the phosphorus center allows for three-dimensional diversification of the molecular structure.

Caption: The impact of DMPO incorporation on drug properties.

Synthesis Strategies

Two common strategies include:

-

Palladium-Catalyzed Cross-Coupling: This involves the reaction of a secondary phosphine oxide, such as dimethylphosphine oxide, with an appropriately substituted aryl halide (e.g., a bromo- or iodo-fluoroaniline derivative) in the presence of a palladium catalyst and a suitable base.[2]

-

Electrophilic Substitution: An existing dimethyl(phenyl)phosphine oxide can be functionalized through electrophilic aromatic substitution reactions, such as nitration, followed by reduction to introduce the amino group. The fluorine atom would need to be present on the starting phenyl ring.[2]

A plausible, though not experimentally verified, synthetic route is depicted below.

Caption: A potential synthetic pathway to the target compound.

Safety and Handling

(2-Amino-4-fluorophenyl)dimethylphosphine oxide is classified as a hazardous substance. The following hazard and precautionary statements are associated with this compound:

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/ eye protection/ face protection.

-

P301 + P330 + P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

-

P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Standard laboratory safety protocols should be strictly followed when handling this compound. This includes the use of a fume hood, personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat.

Applications in Medicinal Chemistry

(2-Amino-4-fluorophenyl)dimethylphosphine oxide serves as a valuable building block for the synthesis of more complex molecules, particularly in the area of kinase inhibitor development. The aniline moiety provides a reactive handle for amide bond formation or other coupling reactions, allowing for its incorporation into larger scaffolds.

Its utility is exemplified by its structural similarity to intermediates used in the synthesis of potent inhibitors of various protein kinases, which are crucial targets in oncology and other therapeutic areas. The presence of the fluorine atom can further enhance binding affinity to target proteins and improve metabolic stability.

Conclusion

(2-Amino-4-fluorophenyl)dimethylphosphine oxide is a strategically important chemical entity for researchers in drug discovery. The dimethylphosphine oxide group offers a powerful tool to overcome common challenges in medicinal chemistry, such as poor solubility and metabolic instability. While detailed experimental protocols for its synthesis and reactivity are not widely published, the established principles of organophosphorus chemistry provide a solid foundation for its use. As the demand for novel therapeutics with improved pharmacokinetic profiles continues to grow, the application of building blocks like (2-Amino-4-fluorophenyl)dimethylphosphine oxide is expected to become increasingly prevalent.

References

-

(2-Amino-4-fluorophenyl)dimethylphosphine oxide - Lead Sciences. (n.d.). Retrieved January 20, 2026, from [Link]

Sources

An In-Depth Technical Guide to the Synthesis of (2-Amino-4-fluorophenyl)dimethylphosphine oxide: Starting Materials and Strategic Execution

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for the preparation of (2-Amino-4-fluorophenyl)dimethylphosphine oxide, a key building block in medicinal chemistry and drug development. The strategic selection of starting materials is paramount to the success of this synthesis. This document elucidates the rationale behind a proposed multi-step synthesis, commencing with a commercially available and strategically functionalized aromatic precursor. Detailed experimental protocols, a comparative analysis of starting materials, and visual representations of the synthetic workflow are presented to facilitate practical application by researchers and scientists in the field.

Introduction: The Significance of the Dimethylphosphine Oxide Moiety in Drug Discovery

The dimethylphosphine oxide (DMPO) group has emerged as a valuable pharmacophore in modern drug design. Its ability to act as a hydrogen bond acceptor, coupled with its capacity to enhance aqueous solubility and modulate pharmacokinetic profiles, has led to its incorporation into several clinically successful drugs.[1] A prime example is Brigatinib, an anaplastic lymphoma kinase (ALK) inhibitor approved for the treatment of non-small cell lung cancer, which features a DMPO moiety that is critical for its potent activity.[1][2] The target molecule of this guide, (2-Amino-4-fluorophenyl)dimethylphosphine oxide, represents a versatile intermediate for the synthesis of novel kinase inhibitors and other targeted therapeutics, leveraging the advantageous properties of the DMPO group in conjunction with a synthetically useful aminophenyl scaffold.

Strategic Synthesis Design: A Retrosynthetic Approach

A logical retrosynthetic analysis of (2-Amino-4-fluorophenyl)dimethylphosphine oxide suggests a convergent approach wherein the C-P bond formation and the introduction of the amino group are key transformations. The most reliable and widely applicable method for constructing the aryl-phosphine oxide bond is the palladium-catalyzed cross-coupling reaction.[1][3] This disconnection leads back to a halogenated aromatic precursor and dimethylphosphine oxide. The amino group can be introduced via the reduction of a nitro group, a robust and high-yielding transformation. This retrosynthetic strategy is outlined below:

Figure 1: Retrosynthetic analysis of (2-Amino-4-fluorophenyl)dimethylphosphine oxide.

Starting Material Selection: A Comparative Analysis

The choice of the initial aromatic precursor is critical for the efficiency and success of the synthesis. Several options can be considered, each with its own advantages and disadvantages.

| Starting Material | Rationale for Use | Potential Challenges |

| 1-Bromo-4-fluoro-2-nitrobenzene | Recommended. Commercially available and offers excellent regioselectivity in the Pd-catalyzed coupling due to the higher reactivity of the C-Br bond over the C-F bond. The nitro group is a stable precursor to the amine. | None anticipated for the proposed route. |

| 2-Bromo-5-fluoro-1-nitrobenzene | An alternative to the recommended starting material. The relative positions of the functional groups would lead to the desired product. | May be less readily available or more expensive than 1-bromo-4-fluoro-2-nitrobenzene. |

| 4-Fluoro-2-nitroaniline | Direct phosphinylation of the aniline could be attempted, but the free amino group can interfere with the catalytic cycle, often requiring a protecting group strategy, adding extra steps to the synthesis. | Potential for catalyst poisoning by the amine and side reactions. |

| 2-Amino-4-fluorobromobenzene | Phosphinylation of the bromoaniline is a viable route. However, the order of reactions (reduction then coupling) may lead to a more complex purification process. | The free amine can complicate the cross-coupling reaction. |

Based on this analysis, 1-Bromo-4-fluoro-2-nitrobenzene is the most strategic and reliable starting material for the synthesis of (2-Amino-4-fluorophenyl)dimethylphosphine oxide.

Proposed Synthetic Pathway and Experimental Protocols

The proposed synthesis is a two-step process, as illustrated below:

Figure 2: Proposed two-step synthesis of (2-Amino-4-fluorophenyl)dimethylphosphine oxide.

Step 1: Synthesis of (4-Fluoro-2-nitrophenyl)dimethylphosphine oxide

This step involves a palladium-catalyzed cross-coupling reaction between 1-bromo-4-fluoro-2-nitrobenzene and dimethylphosphine oxide. The use of a bulky electron-rich phosphine ligand, such as Xantphos, is crucial for achieving high yields in this type of C-P bond formation.[4]

Experimental Protocol:

-

To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 1-bromo-4-fluoro-2-nitrobenzene (1.0 eq), dimethylphosphine oxide (1.2 eq), palladium(II) acetate (Pd(OAc)₂, 0.05 eq), Xantphos (0.1 eq), and potassium carbonate (K₂CO₃, 2.0 eq).

-

Add anhydrous 1,4-dioxane as the solvent.

-

Degas the reaction mixture by bubbling argon through the solution for 15 minutes.

-

Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite to remove the catalyst and inorganic salts.

-

Wash the Celite pad with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford (4-fluoro-2-nitrophenyl)dimethylphosphine oxide as a solid.

Step 2: Synthesis of (2-Amino-4-fluorophenyl)dimethylphosphine oxide

The final step is the reduction of the nitro group to an amine. A variety of reducing agents can be employed, but the use of iron powder in the presence of ammonium chloride is a classic, cost-effective, and high-yielding method for this transformation.

Experimental Protocol:

-

To a round-bottom flask, add (4-fluoro-2-nitrophenyl)dimethylphosphine oxide (1.0 eq), iron powder (5.0 eq), and ammonium chloride (NH₄Cl, 1.0 eq).

-

Add a mixture of ethanol and water (e.g., 4:1 v/v) as the solvent.

-

Heat the reaction mixture to 80 °C and stir vigorously for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite.

-

Wash the Celite pad with ethanol.

-

Concentrate the filtrate under reduced pressure to remove the ethanol.

-

Extract the aqueous residue with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Concentrate the filtrate under reduced pressure to yield (2-Amino-4-fluorophenyl)dimethylphosphine oxide. The product can be further purified by recrystallization if necessary.

Conclusion

The synthesis of (2-Amino-4-fluorophenyl)dimethylphosphine oxide is efficiently achieved through a strategic two-step sequence starting from the readily available 1-bromo-4-fluoro-2-nitrobenzene. The judicious choice of a palladium-catalyzed C-P cross-coupling reaction followed by a robust nitro group reduction provides a reliable and scalable route to this valuable building block. This guide provides the necessary technical details and scientific rationale to enable researchers to successfully synthesize this important intermediate for applications in drug discovery and medicinal chemistry.

References

- Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination.

- Corbridge, D. E. C. (2013). Phosphorus: Chemistry, Biochemistry and Technology, Sixth Edition. CRC press.

-

Wikipedia. (2023). Dimethylphosphine oxide. Retrieved from [Link]

- Mykhailiuk, P. K., et al. (2021). Synthesis of (het)aryldimethylphosphine oxides through Pd-catalyzed C–P couplings. Organic & Biomolecular Chemistry, 19(3), 556-560.

- A supplier of 2-(Dimethylphosphoryl)aniline. (n.d.). High-Purity 2-(Dimethylphosphoryl)aniline: A Key Intermediate for Your Chemical Needs. Retrieved from a relevant chemical supplier website.

- A supplier of 2-(Dimethylphosphoryl)aniline. (n.d.). The Versatile Applications of 2-(Dimethylphosphoryl)aniline in Chemical Industries. Retrieved from a relevant chemical supplier website.

Sources

An In-depth Technical Guide to the Reactivity Profile of the Amino Group in (2-Amino-4-fluorophenyl)dimethylphosphine oxide

Introduction

(2-Amino-4-fluorophenyl)dimethylphosphine oxide is a key building block in contemporary medicinal chemistry, particularly in the development of kinase inhibitors and other targeted therapeutics.[1][2] Its unique trifunctional nature, featuring a nucleophilic amino group, a fluorine atom, and a dimethylphosphine oxide moiety, offers a versatile platform for molecular elaboration. The reactivity of the primary amino group is of paramount importance for the construction of diverse chemical scaffolds. This guide provides a comprehensive analysis of the electronic and steric factors governing the reactivity of this amino group and details its participation in key chemical transformations.

Electronic and Steric Landscape: A Trifecta of Influences

The reactivity of the amino group in (2-Amino-4-fluorophenyl)dimethylphosphine oxide is intricately modulated by the interplay of electronic and steric effects exerted by the substituents on the aromatic ring. A thorough understanding of these influences is critical for predicting reaction outcomes and optimizing experimental conditions.

Electronic Effects:

-

Fluorine (-F): Positioned para to the amino group, the fluorine atom exerts a dual electronic influence. Its strong electronegativity leads to a significant electron-withdrawing inductive effect (-I), which deactivates the aromatic ring towards electrophilic attack and reduces the electron density on the nitrogen atom of the amino group. Conversely, the lone pairs on the fluorine atom participate in resonance, donating electron density to the ring (+M effect). In the case of halogens, the inductive effect generally outweighs the mesomeric effect, leading to an overall deactivation of the ring and a decrease in the basicity and nucleophilicity of the amino group compared to aniline.

-

Dimethylphosphine Oxide (-P(O)Me₂): Situated ortho to the amino group, the dimethylphosphine oxide moiety is a strongly electron-withdrawing group, primarily through a combination of inductive effects and the potential for pπ-dπ back-bonding. This potent electron-withdrawing nature further diminishes the electron density on the amino nitrogen, rendering it less nucleophilic than a typical aniline. The P=O bond is a strong hydrogen bond acceptor, a property that is often exploited in drug design to enhance binding affinity with biological targets.[2]

Steric Effects:

The ortho placement of the dimethylphosphine oxide group introduces significant steric hindrance around the amino group. This steric bulk can impede the approach of electrophiles, particularly those with large steric demands, thereby influencing the regioselectivity and feasibility of certain reactions.

Overall Reactivity Profile:

The combination of these electronic and steric factors results in an amino group with significantly attenuated nucleophilicity compared to aniline. The electron-withdrawing nature of both the fluorine and dimethylphosphine oxide groups reduces the basicity of the amine, while the steric bulk of the phosphine oxide group can hinder its accessibility. Consequently, reactions involving the amino group of (2-Amino-4-fluorophenyl)dimethylphosphine oxide may require more forcing conditions or specialized catalytic systems to achieve high yields.

Key Reactions of the Amino Group

The amino group of (2-Amino-4-fluorophenyl)dimethylphosphine oxide serves as a versatile handle for a variety of chemical transformations, enabling the synthesis of a wide range of derivatives.

N-Acylation: Formation of Amides

N-acylation is a fundamental transformation that converts the primary amine into a stable amide linkage. This reaction is extensively utilized in the synthesis of bioactive molecules, including Histone Deacetylase (HDAC) inhibitors.[1][3]

Mechanism: The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amino group attacks the electrophilic carbonyl carbon of the acylating agent (e.g., an acid chloride or an activated carboxylic acid). This is followed by the departure of a leaving group, resulting in the formation of the amide bond.

Experimental Protocol: Synthesis of N-(2-(dimethylphosphoryl)-4-fluorophenyl)acetamide (A Model Reaction)

-

Materials:

-

(2-Amino-4-fluorophenyl)dimethylphosphine oxide

-

Acetyl chloride

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

To a solution of (2-Amino-4-fluorophenyl)dimethylphosphine oxide (1.0 eq) in anhydrous DCM at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.2 eq).

-

Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 3-5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[3]

-

Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired N-acylated product.

-

Causality Behind Experimental Choices:

-

Inert Atmosphere: Prevents side reactions with atmospheric moisture and oxygen.

-

Triethylamine: Acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation.

-

0 °C Initial Temperature: Controls the initial exothermic reaction between the amine and the highly reactive acid chloride.

-

Anhydrous Solvent: Prevents hydrolysis of the acid chloride.

Data Summary: N-Acylation Reactions

| Acylating Agent | Base | Solvent | Time (h) | Temperature | Reference |

| 4-Methoxycarbonylbenzoic acid (activated with HATU) | DIPEA | DMF | 3 | Room Temp | [3] |

| Pyridazinone-based carboxylic acid | Not specified | Not specified | Not specified | Not specified | [1] |

HATU: 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate DIPEA: N,N-Diisopropylethylamine DMF: Dimethylformamide

N-Alkylation: Synthesis of Secondary and Tertiary Amines

N-alkylation introduces alkyl substituents onto the amino group, a common strategy in drug discovery to modulate lipophilicity and metabolic stability. Given the reduced nucleophilicity of the amino group in the title compound, direct alkylation with alkyl halides may require harsh conditions. Reductive amination offers a milder and more controlled alternative.

Proposed Protocol: Reductive Amination with an Aldehyde

-

Materials:

-

(2-Amino-4-fluorophenyl)dimethylphosphine oxide

-

Aldehyde (R-CHO)

-

Sodium triacetoxyborohydride (STAB)

-

1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

-

Acetic acid (catalytic amount)

-

-

Procedure:

-

To a stirred solution of (2-Amino-4-fluorophenyl)dimethylphosphine oxide (1.0 eq) and the aldehyde (1.1 eq) in DCE, add a catalytic amount of acetic acid.

-

Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise.

-

Continue stirring at room temperature overnight. Monitor the reaction by TLC.

-

Quench the reaction with saturated aqueous NaHCO₃ solution.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, filter, and concentrate.

-

Purify the product by column chromatography.

-

Rationale for Reagent Selection:

-

Sodium Triacetoxyborohydride (STAB): A mild and selective reducing agent that is particularly effective for reductive aminations. It is less basic than other borohydrides, minimizing side reactions.

-

Acetic Acid: Catalyzes the formation of the iminium ion intermediate, accelerating the reaction.

N-Arylation: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, enabling the synthesis of N-aryl derivatives. This method is particularly useful for coupling anilines with aryl halides or triflates.

Proposed Protocol: Palladium-Catalyzed N-Arylation

-

Materials:

-

(2-Amino-4-fluorophenyl)dimethylphosphine oxide

-

Aryl bromide or iodide

-

Pd₂(dba)₃ (palladium catalyst)

-

XPhos (ligand)

-

Sodium tert-butoxide (NaOtBu) (base)

-

Toluene or Dioxane (anhydrous, degassed)

-

-

Procedure:

-

In a glovebox, charge a Schlenk tube with Pd₂(dba)₃ (1-2 mol%), XPhos (2-4 mol%), and NaOtBu (1.4 eq).

-

Add (2-Amino-4-fluorophenyl)dimethylphosphine oxide (1.0 eq) and the aryl halide (1.2 eq).

-

Add anhydrous, degassed toluene.

-

Seal the tube and heat the reaction mixture at 80-110 °C overnight.

-

Cool the reaction to room temperature and dilute with an organic solvent.

-

Filter the mixture through a pad of Celite, washing with the same solvent.

-

Concentrate the filtrate and purify the residue by column chromatography.

-

Significance of Components:

-

Palladium Catalyst and Ligand: The choice of the palladium precursor and the bulky, electron-rich phosphine ligand (e.g., XPhos) is crucial for the efficiency of the catalytic cycle.

-

Base: A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the amine and facilitate the catalytic cycle.

-

Anhydrous and Degassed Solvent: Essential to prevent catalyst deactivation.

Diazotization and Sandmeyer-Type Reactions

Diazotization of the primary amino group followed by Sandmeyer or related reactions provides a pathway to introduce a wide variety of substituents onto the aromatic ring, including halogens, cyano, and hydroxyl groups.

Proposed Two-Step Protocol: Diazotization and Sandmeyer Chlorination

Step 1: Diazotization

-

Materials:

-

(2-Amino-4-fluorophenyl)dimethylphosphine oxide

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl)

-

Water

-

-

Procedure:

-

Dissolve (2-Amino-4-fluorophenyl)dimethylphosphine oxide (1.0 eq) in aqueous HCl at 0-5 °C.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq) dropwise, maintaining the temperature below 5 °C.

-

Stir the resulting diazonium salt solution at 0-5 °C for 15-30 minutes. Use the solution immediately in the next step.

-

Step 2: Sandmeyer Chlorination

-

Materials:

-

Diazonium salt solution from Step 1

-

Copper(I) chloride (CuCl)

-

Hydrochloric acid (HCl)

-

-

Procedure:

-

Prepare a solution of CuCl (1.2 eq) in concentrated HCl.

-

Slowly add the cold diazonium salt solution to the CuCl solution.

-

Allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) until nitrogen evolution ceases.

-

Cool the mixture and extract the product with an organic solvent.

-

Wash the organic extract, dry it, and concentrate it.

-

Purify the product by column chromatography or crystallization.

-

Critical Parameters:

-

Low Temperature: Diazonium salts are generally unstable and can decompose at higher temperatures. Maintaining a low temperature throughout the diazotization step is crucial.

-

Copper(I) Catalyst: The copper(I) salt is essential for the Sandmeyer reaction, facilitating the radical-based substitution of the diazonium group.

Visualization of Key Processes

Caption: Mechanism of N-Acylation.

Caption: Buchwald-Hartwig N-Arylation Workflow.

Conclusion

The amino group of (2-Amino-4-fluorophenyl)dimethylphosphine oxide, while possessing attenuated nucleophilicity due to the electronic and steric influences of the fluoro and dimethylphosphine oxide substituents, remains a highly valuable functional handle for the synthesis of complex molecules. Standard transformations such as N-acylation, N-alkylation (via reductive amination), N-arylation (via Buchwald-Hartwig amination), and diazotization followed by Sandmeyer-type reactions provide robust avenues for its derivatization. A careful consideration of the electronic and steric factors discussed in this guide is essential for the successful design and execution of synthetic strategies involving this important building block.

References

-

Al-Hujran, M., et al. (2022). N4-(2-Amino-4-fluorophenyl)-N1-(3-{2-[2-(3-{[2-(2,6-dioxo-3-piperidyl)-1,3-dioxoisoindolin-4-yl]amino}propoxy)ethoxy]ethoxy}propyl)terephthalamide. Molecules, 27(15), 4933. [Link]

-

Li, D., et al. (2023). Discovery of (S)- N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6 H)-yl)ethyl)benzamide as Potent Class I Selective HDAC Inhibitor for Oral Anticancer Drug Candidate. Journal of Medicinal Chemistry, 66(10), 7016–7037. [Link]

Sources

The Impact of Fluorine Substitution on Phosphine Oxide Electronics: A Technical Guide for Researchers

Abstract

The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal and materials chemistry. This guide provides an in-depth analysis of the effects of fluorine substitution on the electronic properties of phosphine oxides, a functional group of growing importance in drug development and catalysis.[1][2][3] By examining the interplay of inductive and resonance effects, this document elucidates how fluorination of the phosphine oxide's organic substituents fundamentally alters the nature of the phosphoryl (P=O) bond. We will explore the theoretical underpinnings of these electronic modifications and provide practical, field-proven methodologies for the synthesis and characterization of these compounds. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of fluorinated phosphine oxides in their work.

Introduction: The Phosphine Oxide Moiety in Modern Chemistry

Phosphine oxides (R₃P=O) are tetrahedral organophosphorus compounds featuring a highly polar and robust phosphoryl bond.[4] Historically often viewed as byproducts of reactions involving phosphines, they have emerged as valuable structural motifs in their own right.[3] Their high polarity contributes to increased solubility and metabolic stability, making them attractive for medicinal chemistry applications.[2][5][6] The 2017 FDA approval of brigatinib, an anticancer drug containing a dimethylphosphinoyl group, highlighted the potential of this moiety to enhance biological target affinity and underscored the renewed interest in this class of compounds.[3]

The electronic character of the P=O bond is central to the function of the entire molecule. The oxygen atom acts as a strong hydrogen bond acceptor, and the overall dipole moment of the molecule influences its solubility, permeability, and interaction with biological targets. Modulation of the electronic properties of the P=O bond through substitution on the R groups is therefore a critical tool for fine-tuning molecular properties.

The Electronic Influence of Fluorine: A Tale of Two Effects

Fluorine is the most electronegative element, and its introduction into an organic framework imparts profound electronic changes.[7] These changes are primarily governed by a balance between two opposing forces: the inductive effect and the resonance effect.

-

Inductive Effect (-I): Through the sigma (σ) bond network, fluorine exerts a powerful electron-withdrawing inductive effect.[7] This effect is potent and distance-dependent, leading to a significant polarization of electron density away from the rest of the molecule and towards the fluorine atom.

-

Resonance Effect (+R): When attached to a π-system, such as an aryl ring, fluorine's lone pairs can be donated into the system, resulting in a resonance effect.[7] This effect is generally weaker than its inductive counterpart.[7]

The net electronic impact of fluorine substitution is a nuanced interplay of these two effects.[7] In the context of phosphine oxides with fluorinated aryl or alkyl substituents, the strong -I effect is typically dominant.

Visualizing Electronic Effects

The following diagram illustrates the dominant inductive electron withdrawal by fluorine atoms on an aryl ring, which in turn affects the electronics of the phosphorus center and the P=O bond.

Caption: Inductive effect of fluorine on a phosphine oxide.

Impact on P=O Bond Properties

The electron-withdrawing nature of fluorine-containing substituents directly impacts the P=O bond's characteristics. By pulling electron density away from the phosphorus atom, fluorination leads to several key changes:

-

Increased P=O Bond Polarity: The increased positive charge on the phosphorus atom enhances the polarity of the P=O bond. This strengthens its character as a hydrogen bond acceptor.

-

P=O Bond Length and Strength: The increased positive character of the phosphorus atom leads to a stronger electrostatic attraction to the oxygen lone pairs, resulting in a shorter and stronger P=O bond. For instance, the crystal structure of triphenylphosphine oxide (TPPO) reveals a P=O bond length of approximately 1.48 Å.[2] In contrast, the highly fluorinated tris(pentafluorophenyl)phosphine oxide exhibits a shorter P=O bond length of 1.467(2) Å, consistent with the electron-withdrawing effects of the pentafluorophenyl groups.[1][8]

-

Spectroscopic Signatures: These electronic alterations are readily observable through spectroscopic techniques.

-

Infrared (IR) Spectroscopy: A stronger P=O bond will have a higher vibrational stretching frequency. Therefore, a shift to a higher wavenumber for the P=O stretching band is expected upon fluorination.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The ³¹P NMR chemical shift is highly sensitive to the electronic environment around the phosphorus nucleus. Electron withdrawal from the phosphorus atom leads to deshielding, resulting in a downfield (more positive) chemical shift.

-

Data Summary: Comparison of TPPO and its Fluorinated Analogue

| Property | Triphenylphosphine Oxide (TPPO) | Tris(pentafluorophenyl)phosphine Oxide | Rationale for Change |

| P=O Bond Length | ~1.48 Å[2] | 1.467(2) Å[1][8] | Increased positive charge on P due to the -I effect of fluorinated rings leads to a stronger, shorter bond. |

| P=O IR Stretch | ~1190 cm⁻¹ | Expected > 1190 cm⁻¹ | A stronger bond has a higher vibrational frequency. |

| ³¹P NMR Shift | ~25-30 ppm | Expected > 30 ppm | Electron withdrawal deshields the phosphorus nucleus, causing a downfield shift. |

Synthetic Methodologies

The synthesis of fluorinated phosphine oxides can be approached in several ways. A common and robust method involves the oxidation of a pre-synthesized fluorinated phosphine.

Experimental Protocol: Synthesis of Tris(pentafluorophenyl)phosphine Oxide

This protocol describes a general two-step synthesis starting from commercially available reagents.

Step 1: Synthesis of Tris(pentafluorophenyl)phosphine

-

Reaction Setup: To a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., argon), add magnesium turnings.

-

Grignard Formation: Add a solution of bromopentafluorobenzene in anhydrous diethyl ether dropwise to the magnesium turnings. Gentle heating may be required to initiate the reaction. Once initiated, maintain a gentle reflux by controlling the addition rate.

-

Phosphinylation: After the magnesium has been consumed, cool the resulting Grignard reagent in an ice bath. Add a solution of phosphorus trichloride (PCl₃) in anhydrous diethyl ether dropwise via the addition funnel, maintaining the temperature below 10 °C.

-